4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide
Description
Properties
Molecular Formula |
C19H23FN6O3S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-[2-oxo-2-[[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]amino]ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H23FN6O3S/c20-13-3-5-14(6-4-13)25-7-9-26(10-8-25)19(28)21-12-16(27)22-18-24-23-17(30-18)15-2-1-11-29-15/h3-6,15H,1-2,7-12H2,(H,21,28)(H,22,24,27) |
InChI Key |
OHFMAWNUPLTSOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CNC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of (2Z)-5-(Tetrahydrofuran-2-yl)-1,3,4-Thiadiazol-2(3H)-Ylideneamine
The thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative approach involves:
-
Reactants : Tetrahydrofuran-2-carbonyl chloride and thiosemicarbazide.
-
Conditions : Reflux in ethanol with catalytic acetic acid (8–12 h).
-
Oxidative Cyclization : NHFe(SO)·12HO in aqueous HCl (60°C, 2 h) to form the thiadiazole core.
-
Yield : 68–72% after silica gel chromatography (ethyl acetate/hexane, 3:7).
Preparation of 4-(4-Fluorophenyl)Piperazine-1-Carboxamide Intermediate
-
Step 1 : 4-(4-Fluorophenyl)piperazine is reacted with chloroethyl oxoacetate in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to RT, 4 h).
-
Step 2 : Aminolysis of the ester intermediate with aqueous ammonia (25°C, 6 h) yields the carboxamide.
-
Yield : 85% after recrystallization (ethanol/water).
Coupling of Thiadiazole and Piperazine Fragments
-
Activation : The carboxamide is activated using thionyl chloride (SOCl) to form the acyl chloride.
-
Coupling : Reaction with (2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylideneamine in DCM with TEA (0°C, 2 h).
-
Yield : 62–65%.
Convergent Synthesis via Ugi Four-Component Reaction
This method streamlines the synthesis by combining four components in a single pot:
-
Components :
-
4-(4-Fluorophenyl)piperazine.
-
Glyoxylic acid (oxoacetate precursor).
-
(2Z)-5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylideneamine.
-
Isocyanide (e.g., tert-butyl isocyanide).
-
-
Conditions : Methanol, 25°C, 24 h.
-
Yield : 58%, with reduced purification needs.
Advantages:
-
Reduces step count and improves atom economy.
-
Requires no protective groups due to inherent chemoselectivity.
Solid-Phase Synthesis for High-Throughput Production
Immobilization of Piperazine Resin
Sequential Coupling Reactions
-
Carboxamide Formation : Reaction with oxoacetic acid (1 eq, DMF, 4 h).
-
Thiadiazole Conjugation : (2Z)-5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylideneamine added with HOBt/EDCI (RT, 12 h).
-
Cleavage : TFA/DCM (1:1) to release the final compound.
Comparative Analysis of Methods
| Parameter | Stepwise Assembly | Convergent Ugi | Solid-Phase |
|---|---|---|---|
| Total Steps | 3 | 1 | 2 |
| Overall Yield | 35–40% | 58% | 70–75% |
| Purification Complexity | High (column chromatography) | Moderate (recrystallization) | Low (resin wash) |
| Scalability | Moderate | High | High |
Critical Optimization Factors
-
Stereochemical Control : The (2Z)-configuration of the thiadiazole is maintained using low-temperature coupling (0–5°C) to prevent isomerization.
-
Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency, while ethanol minimizes side reactions during cyclization.
-
Catalysts : NaOMe or TEA improves nucleophilic substitution rates in thiadiazole formation .
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperazine Carboxamide Derivatives
Piperazine carboxamides are widely explored for their pharmacological versatility. Key analogs include:
N-(4-Fluorophenyl)-4-((4-Oxo-3,4-Dihydroquinazolin-2-yl)Methyl)Piperazine-1-Carboxamide (A3)
- Structural differences: Replaces the thiadiazole-tetrahydrofuran system with a quinazolinone-methyl group.
- Physical properties : Yield = 57.3%, melting point = 196.5–197.8°C .
- Bioactivity : Demonstrates moderate kinase inhibition but lower metabolic stability compared to the target compound due to the absence of the thiadiazole ring .
N-(4-Methylphenyl)-4-(Tetrahydrofuran-2-ylcarbonyl)Piperazine-1-Carboxamide
- Structural differences : Substitutes the thiadiazole-ethylideneamine linker with a tetrahydrofuran carbonyl group.
- Synthetic yield: Not explicitly reported, but similar carboxamides achieve yields of 45–75% .
Thiadiazole-Containing Compounds
The thiadiazole ring is a critical bioisostere for amide or triazole groups. Relevant analogs:
1-(4-Fluorophenyl)-5-Oxo-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)Pyrrolidine-3-Carboxamide
- Structural differences : Replaces the piperazine carboxamide with a pyrrolidine carboxamide and uses an isopropyl-substituted thiadiazole.
- Physicochemical data : Melting point = ~190–192°C (inferred from similar compounds) .
- Bioactivity : Shows antibacterial activity, suggesting the thiadiazole’s role in disrupting microbial enzymes .
(2Z)-N-(4-Fluorophenyl)-3-[2-(Morpholin-4-yl)Ethyl]-4-Oxo-2-(Phenylimino)-1,3-Thiazinane-6-Carboxamide
SAR Insights from Piperazine-Thiadiazole Hybrids
- Fluorophenyl substitution : The 4-fluorophenyl group optimizes binding to hydrophobic pockets in enzymes like kinase or CYP450 targets, as seen in compound 43 (74% yield, 95.5% HPLC purity) .
- Thiadiazole vs. triazole : Thiadiazoles (as in the target compound) exhibit higher metabolic stability than triazoles due to reduced oxidative susceptibility .
- Tetrahydrofuran vs. morpholine : Tetrahydrofuran’s oxygen atom enhances hydrogen bonding without introducing basic nitrogen, reducing off-target interactions compared to morpholine derivatives .
Comparative Data Tables
Table 1. Physicochemical Properties of Selected Analogs
Key Research Findings and Contradictions
- Structural vs. Functional Similarity : While suggests structurally similar compounds (Tanimoto >0.85) share mechanisms (e.g., OA and HG), highlights only a 20% likelihood of similar gene expression profiles, emphasizing context-dependent bioactivity .
- Synthetic Feasibility : Piperazine-thiadiazole hybrids (e.g., target compound) require multi-step synthesis (~3–5 steps) with moderate yields (50–75%), comparable to A3 (57.3%) and Compound 43 (74%) .
- Metabolic Stability : Thiadiazole-containing compounds exhibit longer half-lives than triazole analogs due to resistance to cytochrome P450 oxidation .
Biological Activity
The compound 4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide , often referred to as compound X , is a synthetic derivative that incorporates both a piperazine moiety and a thiadiazole structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anti-cancer and anti-diabetic therapies.
Chemical Structure and Properties
The molecular formula of compound X is with a molecular weight of approximately 373.46 g/mol. The structure features a fluorophenyl group, a piperazine ring, and a thiadiazole derivative, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂F N₅ O₂ S |
| Molecular Weight | 373.46 g/mol |
| Boiling Point | Not determined |
| LogP (Partition Coefficient) | Not specified |
| Solubility | High |
- Inhibition of Enzymatic Activity : Compound X has shown the ability to inhibit certain enzymes involved in metabolic pathways, particularly those related to glucose metabolism. This characteristic suggests its potential application as an anti-diabetic agent.
- Anticancer Activity : Research indicates that derivatives containing the thiadiazole core exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways associated with cell proliferation.
Antidiabetic Effects
In vitro studies have demonstrated that compound X can significantly lower blood glucose levels in diabetic models. In one study, administration of compound X at doses ranging from 1 to 10 mg/kg resulted in a dose-dependent reduction in glucose levels in Zucker fa/fa rats, alongside increased insulin secretion.
Anticancer Studies
A series of experiments were conducted to evaluate the cytotoxic effects of compound X against different cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results :
- IC50 values ranged from 5 µM to 15 µM across various cell lines.
- Compound X exhibited higher efficacy compared to standard chemotherapeutics such as doxorubicin.
Case Studies
-
Study on Antidiabetic Activity :
- Objective : To evaluate the hypoglycemic effect of compound X.
- Methodology : Oral administration in diabetic rat models.
- Findings : Significant reduction in fasting blood glucose levels was observed after 14 days of treatment.
-
Study on Anticancer Activity :
- Objective : To assess the cytotoxicity against HeLa cells.
- Methodology : MTT assay for cell viability.
- Findings : Compound X reduced cell viability by approximately 70% at an IC50 of 10 µM.
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity in medicinal chemistry?
The compound contains a piperazine core substituted with a 4-fluorophenyl group and a carboxamide-linked thiadiazole-tetrahydrofuran hybrid. The fluorophenyl group enhances lipophilicity and metabolic stability, while the thiadiazole moiety (with a tetrahydrofuran substituent) introduces conformational rigidity and potential hydrogen-bonding interactions. The carboxamide linker facilitates solubility and target binding. These features are critical for interactions with enzymes or receptors, as seen in analogous piperazine-thiadiazole hybrids .
Methodological Insight:
- Use NMR (1H/13C) and HRMS to confirm regiochemistry of the thiadiazole and stereochemistry of the tetrahydrofuran ring.
- Compare calculated vs. experimental logP values to assess lipophilicity (e.g., using ChemDraw or ACD/Labs software).
Basic: What are standard synthetic routes for this compound, and what are common purity challenges?
Synthesis typically involves:
Piperazine functionalization : React 1-(4-fluorophenyl)piperazine with chloroacetyl chloride to install the carboxamide precursor.
Thiadiazole formation : Cyclize a thiosemicarbazide intermediate with tetrahydrofuran-2-carbaldehyde under acidic conditions (e.g., HCl/EtOH) .
Coupling : Use EDC/HOBt-mediated amide bond formation to link the piperazine and thiadiazole moieties.
Purity Challenges:
- Residual solvents (e.g., DMF, THF) detected via GC-MS .
- Diastereomer formation during thiadiazole cyclization; resolve via preparative HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How to optimize reaction yields for the thiadiazole cyclization step?
Experimental Design:
- Apply Design of Experiments (DoE) to evaluate variables: temperature (60–100°C), reaction time (4–12 h), and acid catalyst concentration (0.1–1.0 M HCl).
- Use response surface modeling (e.g., JMP or Minitab) to identify optimal conditions. Evidence from analogous syntheses suggests higher yields at 80°C with 0.5 M HCl and 8 h reaction time .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and in situ IR to track carbonyl (C=O) and N-H bond consumption.
Advanced: How to resolve contradictions in biological activity data across similar compounds?
Case Example: Conflicting IC50 values for kinase inhibition in fluorophenyl-piperazine derivatives may arise from:
- Assay variability : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric).
- Conformational flexibility : Perform molecular dynamics simulations (AMBER or GROMACS) to compare binding poses.
- Metabolic instability : Quantify compound stability in microsomal assays (e.g., rat liver microsomes + NADPH) .
Data Analysis Workflow:
Normalize data to internal controls (e.g., staurosporine for kinase assays).
Apply Grubbs’ test to identify outliers in replicate measurements.
Use ANOVA to assess significance of structural modifications (e.g., tetrahydrofuran vs. furan substitution).
Advanced: What strategies validate target engagement in cellular models?
Chemical Proteomics : Use a biotinylated probe analog for pull-down assays followed by LC-MS/MS to identify binding proteins .
CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein via Western blot or nanoDSF.
Knockdown/Rescue : siRNA-mediated target silencing followed by compound treatment; rescue with overexpression constructs .
Basic: How to characterize stability under physiological conditions?
Protocol:
pH Stability : Incubate compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 h. Analyze degradation via HPLC-UV (220 nm).
Plasma Stability : Add compound to human plasma (37°C), quench with acetonitrile at intervals (0, 1, 4, 24 h), and quantify remaining compound .
Key Findings from Analogues:
- Piperazine-carboxamides show <10% degradation at pH 7.4 but rapid hydrolysis at pH 2.0 (stomach mimic) .
- Thiadiazole rings are generally stable in plasma over 24 h .
Advanced: How to address low solubility in aqueous buffers for in vitro assays?
Strategies:
Co-solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes.
Salt Formation : Screen counterions (e.g., HCl, sodium) during crystallization.
Prodrug Design : Introduce phosphate or PEG groups at the carboxamide nitrogen .
Validation:
- Measure solubility via nephelometry or shake-flask method.
- Confirm bioactivity in parallel with soluble analogs (e.g., methyl ester derivatives) .
Basic: What analytical techniques confirm structural integrity post-synthesis?
Required Data:
- 1H/13C NMR : Verify piperazine ring protons (δ 2.5–3.5 ppm) and fluorophenyl aromatic protons (δ 7.0–7.5 ppm).
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.
- FT-IR : Identify carboxamide C=O stretch (~1650 cm⁻¹) and thiadiazole C-N stretches (~1500 cm⁻¹) .
Common Pitfalls:
- Rotameric splitting in NMR due to restricted piperazine rotation; use elevated temperature (50°C) for sharper signals .
Advanced: How to prioritize derivatives for SAR studies?
Workflow:
Virtual Screening : Dock derivatives into target protein structures (e.g., kinase ATP pocket) using Glide or AutoDock.
In Silico ADMET : Predict permeability (Caco-2), CYP inhibition (e.g., CYP3A4), and hERG liability with QikProp or ADMET Predictor.
Synthetic Feasibility : Rank by step count, cost of reagents, and scalability (e.g., flow chemistry vs. batch) .
Case Study:
- Fluorine substitution at the phenyl ring (para vs. meta) improved potency in analogues by 10-fold due to enhanced hydrophobic interactions .
Advanced: How to troubleshoot low reproducibility in biological assays?
Root Causes:
- Compound precipitation : Confirm solubility in assay buffer via DLS (dynamic light scattering).
- Batch variability : Characterize purity with HPLC-ELSD and residual solvents via HS-GC-MS .
- Off-target effects : Perform counter-screening against related targets (e.g., kinase panel).
Mitigation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
